molecular formula C10H9ClIN B6254750 6-chloro-1-methylquinolin-1-ium iodide CAS No. 32596-83-1

6-chloro-1-methylquinolin-1-ium iodide

Cat. No.: B6254750
CAS No.: 32596-83-1
M. Wt: 305.5
InChI Key:
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Description

6-chloro-1-methylquinolin-1-ium iodide is a chemical compound with the molecular formula C10H9ClN2I It is a quaternary ammonium salt derived from quinoline, a heterocyclic aromatic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-1-methylquinolin-1-ium iodide typically involves the quaternization of 6-chloroquinoline with methyl iodide. The reaction is carried out in an appropriate solvent, such as acetonitrile or ethanol, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The purity of the final product is ensured through multiple purification steps, including crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

6-chloro-1-methylquinolin-1-ium iodide undergoes various chemical reactions, including:

    Nucleophilic Substitution: The compound can participate in nucleophilic substitution reactions due to the presence of the chloro group.

    Oxidation and Reduction: It can undergo oxidation and reduction reactions, leading to the formation of different quinoline derivatives.

    Coupling Reactions: The compound can be involved in coupling reactions to form more complex structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and other nucleophiles. The reactions are typically carried out in polar solvents like water or alcohols.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used under acidic or basic conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.

Major Products Formed

The major products formed from these reactions include various substituted quinoline derivatives, which can have different functional groups attached to the quinoline ring.

Scientific Research Applications

6-chloro-1-methylquinolin-1-ium iodide has several scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis to prepare other quinoline derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 6-chloro-1-methylquinolin-1-ium iodide involves its interaction with specific molecular targets. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. It can also inhibit certain enzymes, affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 7-chloro-1-ethyl-2-methylquinolin-1-ium iodide
  • 6-chloroquinoline
  • 1-methylquinolinium iodide

Uniqueness

6-chloro-1-methylquinolin-1-ium iodide is unique due to the presence of both a chloro group and a quaternary ammonium group. This combination imparts distinct chemical properties, making it useful in various applications. Compared to similar compounds, it may exhibit different reactivity and biological activity, which can be advantageous in specific research and industrial contexts.

Properties

CAS No.

32596-83-1

Molecular Formula

C10H9ClIN

Molecular Weight

305.5

Purity

95

Origin of Product

United States

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